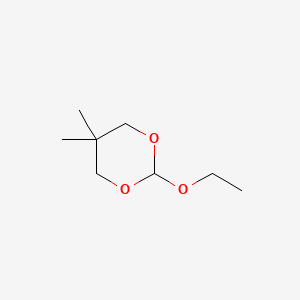

Orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester is a chemical compound known for its unique structure and properties It belongs to the class of ortho esters, which are characterized by having three alkoxy groups attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester typically involves the reaction of ketene dimethyl acetal with primary, secondary, or electron-deficient tertiary alcohols. This reaction proceeds rapidly without the need for catalysts and under solvent-free conditions . The reaction conditions are mild, making it an attractive method for the preparation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where one of the alkoxy groups is replaced by another nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and controlled environments .

Major Products Formed

The major products formed from these reactions include carbonyl compounds, alcohols, and substituted ortho esters. These products are valuable intermediates in organic synthesis and have various applications in the chemical industry.

Scientific Research Applications

Applications in Organic Synthesis

Orthoformic acid derivatives are particularly useful in organic synthesis due to their ability to participate in various reactions. Notable applications include:

- Dehydrating Agents : They facilitate the removal of water in reactions, enhancing yield and selectivity .

- Alkylating Agents : These compounds can introduce alkyl groups into substrates, expanding the diversity of organic molecules .

- Dialkoxymethylation Agents : They are utilized to introduce dialkoxymethyl groups into target compounds .

Case Study 1: Total Synthesis of Natural Products

Orthoformic acid has been employed in the total synthesis of several natural products. For example, it played a critical role in the synthesis of palytoxin, a potent marine natural product. The use of orthoformates allowed for efficient construction of complex molecular architectures .

Case Study 2: Heterocycle Synthesis

A significant application of orthoformic acid derivatives is in the synthesis of nitrogen-containing heterocycles. For instance, triethyl orthoformate has been used to synthesize 1,3,4-oxadiazoles from hydrazides through condensation reactions. This method has shown high yields and selectivity .

Table 1: Summary of Applications

Table 2: Reaction Conditions for Heterocycle Synthesis

Mechanism of Action

The mechanism by which orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester exerts its effects involves the interaction of its alkoxy groups with various molecular targets. These interactions can lead to the formation of stable intermediates or transition states, facilitating the desired chemical transformations. The pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Similar Compounds

Trimethyl orthoformate: A simpler ortho ester with three methoxy groups attached to the central carbon atom.

Triethyl orthoformate: Similar to trimethyl orthoformate but with ethoxy groups instead of methoxy groups.

Triethyl orthoacetate: An ortho ester with an additional methyl group on the central carbon atom.

Uniqueness

Orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester is unique due to its cyclic structure and the presence of the 2,2-dimethyltrimethylene group. This structural feature imparts distinct reactivity and properties compared to other ortho esters, making it valuable for specific applications in organic synthesis and industrial processes .

Biological Activity

Orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester, is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, biological effects, and relevant case studies.

Chemical Structure and Synthesis

Orthoformic acid is characterized by the presence of multiple hydroxyl groups attached to a central carbon atom. The cyclic ester form, particularly the ethyl ester variant, can be synthesized through various methods including microwave-assisted synthesis and one-pot reactions involving triethyl orthoformate (TEOF) with amines.

Synthesis Overview

- Microwave-Assisted Synthesis : This method has shown promise in increasing reaction yields and reducing synthesis time. For instance, the synthesis of 6-methoxy-5,6-dihydro-5-azapurines from formamidines using TEOF resulted in significant improvements in yield when optimized conditions were applied (up to 56% yield) .

- One-Pot Reactions : TEOF can react with amines in the presence of acids to produce various derivatives efficiently. These reactions typically yield products with high purity and good yields under optimized conditions .

Biological Activity

The biological activity of orthoformic acid derivatives has been investigated primarily in the context of their cytotoxic effects against cancer cell lines. A notable study evaluated the cytotoxicity of synthesized compounds against HepG2 (liver cancer) and A549 (lung cancer) cell lines.

Case Study: Cytotoxicity Evaluation

- Compounds Tested : The study focused on a series of 6-methoxy-5,6-dihydro-5-azapurines derived from orthoformic acid.

- Results :

- Compound 21f exhibited IC50 values of 9 μM against A549 and 7 μM against HepG2 cells.

- Compound 21i showed an IC50 value of 12 μM for both cell lines.

These findings indicate that certain orthoformic acid derivatives possess significant cytotoxic properties, suggesting potential for further development as anticancer agents .

The mechanism by which orthoformic acid derivatives exert their biological effects is still under investigation. Preliminary studies suggest that these compounds may interact with cellular pathways involved in cell proliferation and apoptosis. The lack of influence on purinergic receptors indicates that their action may not be mediated through traditional receptor pathways .

Comparative Analysis of Biological Activity

| Compound | IC50 (A549) | IC50 (HepG2) | Notable Effects |

|---|---|---|---|

| 21f | 9 μM | 7 μM | Strong cytotoxicity |

| 21i | 12 μM | 12 μM | Moderate cytotoxicity |

Q & A

Basic Research Questions

Q. What established laboratory-scale synthesis methods exist for ethyl orthoformate, and how can reaction conditions be optimized for higher yields?

Ethyl orthoformate is commonly synthesized via reactions between chloroform and sodium ethoxide in anhydrous ethanol, or via the reaction of ethyl formimido ester with alcoholic hydrochloric acid . Key optimization factors include:

- Moisture control : Use rigorously dried reagents and inert atmospheres to prevent hydrolysis.

- Catalyst concentration : Adjust sodium ethoxide ratios to balance reaction rate and by-product formation.

- Temperature modulation : Maintain temperatures below 40°C to minimize side reactions. Reported yields vary between methods; the sodium ethoxide route typically achieves higher purity (~99%) compared to sodium hydroxide-based approaches .

Q. Which spectroscopic techniques are most effective for characterizing ethyl orthoformate, and what spectral features confirm its structure?

- ¹H NMR : A singlet at δ 1.2–1.3 ppm (triplet for ethoxy groups) and absence of formyl proton signals confirm the orthoester structure .

- IR spectroscopy : Peaks at ~1,100 cm⁻¹ (C-O-C stretching) and lack of a formyl C=O stretch (~1,700 cm⁻¹) distinguish it from formate esters .

- Mass spectrometry : Molecular ion peak at m/z 148.2 (C₇H₁₆O₃⁺) and fragments at m/z 103 (loss of –OC₂H₅) validate the molecular formula .

Q. What are the critical purity indicators for ethyl orthoformate in synthetic applications, and how are they quantified?

- Gas chromatography (GC) : Quantifies organic impurities (e.g., residual ethanol or chloroform) with detection limits <0.1% .

- Karl Fischer titration : Measures water content (critical for moisture-sensitive reactions), with acceptable thresholds <50 ppm .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanism of ethyl orthoformate formation under different catalytic conditions?

Mechanistic studies require:

- Kinetic profiling : Monitor intermediate formation (e.g., formimido esters) via time-resolved IR or NMR spectroscopy .

- Isotopic labeling : Use ¹³C-labeled chloroform to trace carbon transfer pathways.

- Computational modeling : Density functional theory (DFT) simulations to identify transition states and energy barriers in sodium ethoxide-mediated pathways .

Q. What experimental strategies can resolve contradictions in reported yield data when using sodium ethoxide versus alcoholic sodium hydroxide in ethyl orthoformate synthesis?

Discrepancies often arise from:

- Reagent purity : Sodium hydroxide may introduce trace water, promoting hydrolysis. Use Karl Fischer titration to verify reagent dryness .

- By-product analysis : Employ GC-MS to identify side products (e.g., formate esters) and adjust stoichiometry accordingly.

- Reaction monitoring : In situ Raman spectroscopy to track real-time conversion rates and optimize reaction termination points .

Q. How does the adsorption behavior of ethyl orthoformate on indoor surfaces influence its stability in experimental setups, and what methods mitigate decomposition?

- Surface interactions : Ethyl orthoformate adsorbs strongly to silica and glass surfaces, accelerating hydrolysis. Use X-ray photoelectron spectroscopy (XPS) to analyze surface-bound degradation products .

- Mitigation strategies : Conduct reactions in PTFE-lined reactors or pre-treat glassware with silanizing agents to reduce surface reactivity .

Q. In multi-step organic syntheses, how does ethyl orthoformate’s reactivity compare with other orthoesters under acidic or basic conditions?

- Acidic conditions : Ethyl orthoformate undergoes rapid hydrolysis to form formate esters, whereas bulkier orthoesters (e.g., trimethyl orthoformate) exhibit slower kinetics due to steric hindrance .

- Basic conditions : Ethyl orthoformate is stable, making it suitable for protecting aldehyde groups in Grignard reactions. Comparative studies using pH-controlled NMR can quantify stability thresholds .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistent NMR data for ethyl orthoformate across studies?

Variations in chemical shifts may stem from:

- Solvent effects : Use deuterated solvents consistently (e.g., CDCl₃) and report solvent-specific reference peaks.

- Impurity interference : Compare spectra with high-purity commercial standards (≥99%) to isolate artifacts .

Q. Methodological Resources

Properties

CAS No. |

5783-79-9 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2-ethoxy-5,5-dimethyl-1,3-dioxane |

InChI |

InChI=1S/C8H16O3/c1-4-9-7-10-5-8(2,3)6-11-7/h7H,4-6H2,1-3H3 |

InChI Key |

CAZKQJIGXMPMIL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1OCC(CO1)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.